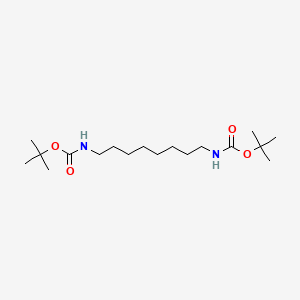

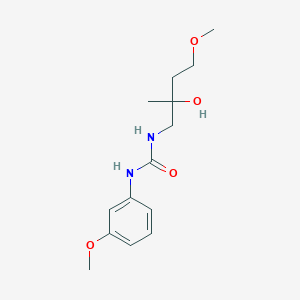

![molecular formula C11H14N6O B2953280 4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde CAS No. 924829-03-8](/img/structure/B2953280.png)

4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde” belongs to the class of triazolopyrimidines . Triazolopyrimidines are non-naturally occurring small molecules that have been of interest due to their significant biological activities in various domains, such as antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Synthesis Analysis

The synthesis of triazolopyrimidines is often related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure . This process significantly simplifies experimental procedures, provides access to new, highly complex molecules in a single step, and improves the yields of target products .Molecular Structure Analysis

The molecular structure of triazolopyrimidines can be viewed using Java or Javascript . The structure of the compound can also be established based on spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The formation of triazolopyrimidines proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones, etc.), and amidines . The reaction usually proceeds under the conditions of acidic catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines can be determined using various spectroscopic techniques. For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum can provide valuable information about the compound .Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

Research has identified a series of 1,2,4-triazolo[1,5-a]pyrimidines with potential antihypertensive properties. Compounds incorporating morpholine, piperidine, or piperazine moieties, similar in structure to prazosin, showed promising activity in both in vitro and in vivo studies. The detailed synthesis, spectroscopic, and biological data highlight the potential therapeutic applications of these derivatives in managing hypertension S. M. Bayomi, A. Abdelal, S. El-Ashry, O. Ghoneim, 1999.

Antimicrobial Activities

A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives revealed that compounds bearing the [1,2,4]triazolo moiety possess good to moderate activities against various microorganisms. This suggests their potential use in developing new antimicrobial agents H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007.

Role in Antiviral Drug Synthesis

The compound 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, was synthesized under solvent-free conditions using supercritical carbon dioxide. This highlights an environmentally friendly approach to synthesizing key intermediates for antiviral medications A. Baklykov, G. Rusinov, V. Rusinov, V. Charushin, D. Kopchuk, G. Zyryanov, G. A. Artem’ev, 2019.

Antitumor and Antimicrobial Agent Development

New thiazolopyrimidines and their triazolo and triazinopyrimidine derivatives have been synthesized and evaluated as potential antimicrobial and antitumor agents. Some of these compounds exhibited promising antimicrobial activity, although no significant antitumor activity was observed M. Said, K. Abouzid, Ashraf Mouneer, A. Ahmedy, A. Osman, 2004.

Exploration of Heterocyclic Compounds

Studies on the chemistry of polyazaheterocyclic compounds, including condensation reactions of 5-amino-1H-1,2,3-triazoles with ethyl acetoacetate, have provided insights into the synthesis of novel heterocyclic compounds with potential pharmaceutical applications D. R. Sutherland, G. Tennant, Robert J. S. Vevers, 1973.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Similar compounds have been shown to interact with their targets by binding to the active site, thereby inhibiting the function of the target .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, oxygen sensing, and signal transduction .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Zukünftige Richtungen

Triazolopyrimidines have shown promising biological activities, making them an area of interest for future research . The development of triazolopyrimidines in medicinal chemistry has been based on this heterocyclic nucleus as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine . Therefore, further exploration of the biological activities and potential applications of “4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde” could be a promising direction for future research.

Eigenschaften

IUPAC Name |

4-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O/c1-9-6-10(17-7-12-14-11(17)13-9)16-4-2-15(8-18)3-5-16/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBNIBNWYODOOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NN=CN2C(=C1)N3CCN(CC3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

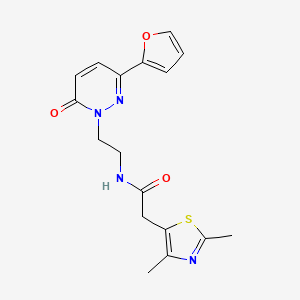

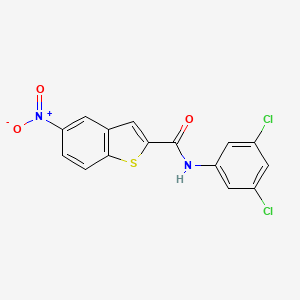

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2953197.png)

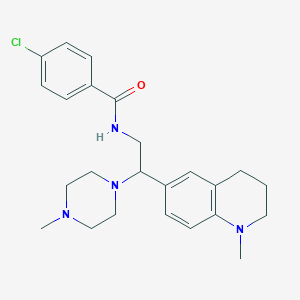

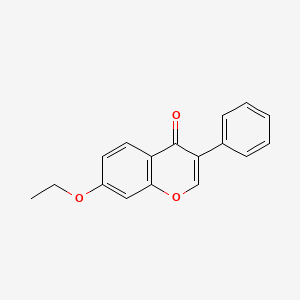

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2953204.png)

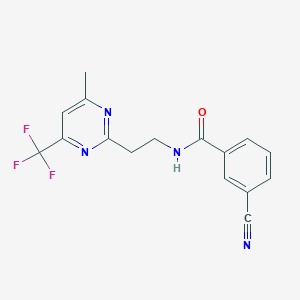

![2-{[3-(2-methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2953205.png)

![9-(4-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953215.png)

![(Z)-2-(2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2953217.png)

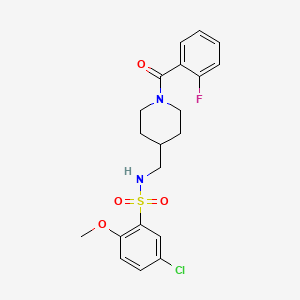

![5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2953218.png)